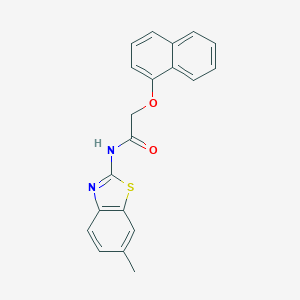![molecular formula C21H18O3 B291389 [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate, also known as BPBE, is a chemical compound that has been extensively studied for its potential applications in various fields of research. BPBE is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. This compound has been shown to possess various biological and physiological effects that make it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate has been shown to interact with a variety of proteins, including enzymes and receptors, which may be involved in its biological effects.
Biochemical and Physiological Effects:
[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate has been shown to possess various biochemical and physiological effects that make it a promising candidate for use in scientific research. [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate has been shown to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate has also been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate is its ease of synthesis and purification, which makes it a readily available compound for use in scientific research. [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the main limitations of [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate. One potential area of research is in the development of new organic electronic materials, where [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate may be used as a building block for the synthesis of new materials with improved properties. Another potential area of research is in the development of new photodynamic therapy agents, where [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate may be used to selectively target cancer cells. Additionally, [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate may be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate can be synthesized through a multi-step process that involves the reaction of biphenyl with 4-hydroxybenzoic acid, followed by esterification with ethyl alcohol. This reaction can be catalyzed by a variety of reagents, including sulfuric acid and p-toluenesulfonic acid. The resulting product can be purified through recrystallization or column chromatography.
Scientific Research Applications
[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate is in the field of organic electronics, where it has been shown to possess excellent charge transport properties. [1,1'-Biphenyl]-4-yl 2-ethoxybenzoate has also been studied for its potential use as a photosensitizer in photodynamic therapy, where it can be used to selectively target cancer cells.
properties
Molecular Formula |
C21H18O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C21H18O3/c1-2-23-20-11-7-6-10-19(20)21(22)24-18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
InChI Key |
NCQNCKIGFWVWDD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




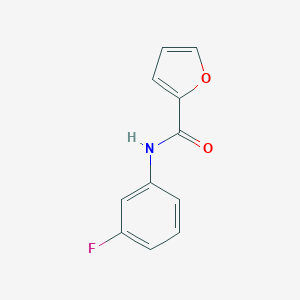
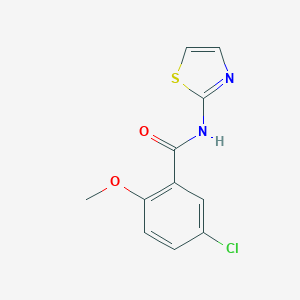
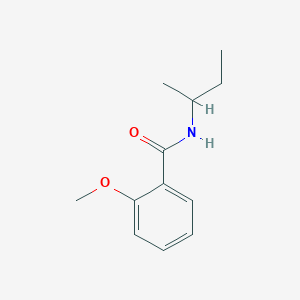
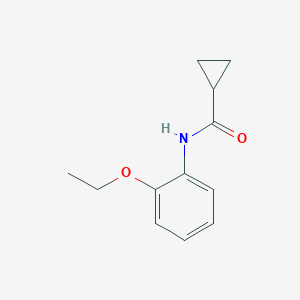
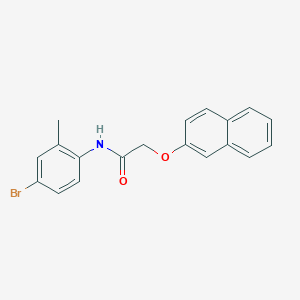
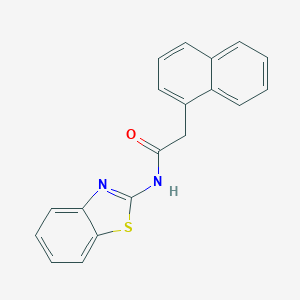

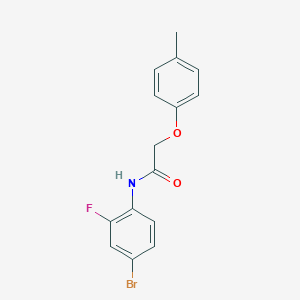

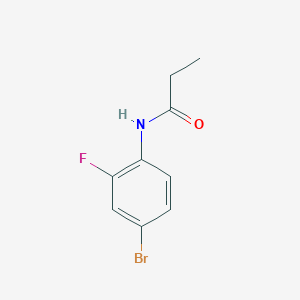
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
